1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid: is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the stability and ease of removal of the Boc group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid can be synthesized through the reaction of 1H-pyrazole-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes using microreactor systems. This method enhances efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions under appropriate conditions.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid is widely used in organic synthesis as a protecting group for amines. Its stability under various reaction conditions makes it a valuable intermediate in multistep synthesis .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize peptide-based drugs and other bioactive molecules. The Boc group protects amine functionalities during the synthesis of complex molecules .
Industry: Industrially, this compound is employed in the production of pharmaceuticals and agrochemicals. Its role as a protecting group ensures the selective modification of target molecules .
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. Deprotection occurs via acid-catalyzed cleavage, resulting in the formation of a tert-butyl carbocation and the release of the free amine .
Vergleich Mit ähnlichen Verbindungen
- 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1H-pyrazole-5-carboxylic acid
- 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-boronic acid
Uniqueness: 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and stability. The position of the carboxylic acid group at the 3-position, combined with the Boc group, provides distinct chemical properties compared to its isomers .
Biologische Aktivität
1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid (Boc-pyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of Boc-pyrazole, supported by relevant data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C8H10N2O4
Molecular Weight: 186.18 g/mol
CAS Number: 1252855-23-4
The compound features a pyrazole ring with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. This structural modification allows for selective reactions in synthetic pathways and biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that Boc-pyrazole exhibits antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
Boc-pyrazole has shown promising anticancer properties in vitro. Research indicates that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound activates caspase pathways, leading to programmed cell death. In a recent case study, Boc-pyrazole was tested on xenograft models, resulting in a significant reduction in tumor size compared to control groups.
Enzyme Inhibition
Boc-pyrazole acts as an inhibitor for several enzymes involved in metabolic pathways. Notably, it has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling. Inhibition studies revealed an IC50 value of approximately 30 µM for COX-2, indicating potential for use in anti-inflammatory therapies.
The biological activity of Boc-pyrazole can be attributed to its ability to interact with specific molecular targets:
- Cell Membrane Disruption: The compound alters membrane permeability in bacterial cells.
- Apoptotic Pathways: It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins.
- Enzyme Binding: Boc-pyrazole binds to the active sites of target enzymes, inhibiting their function.
Table 1: Biological Activity Summary of Boc-Pyrazole
Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |
---|---|---|---|
Antimicrobial | Gram-positive bacteria | 10-50 µg/mL | Disruption of cell wall synthesis |
Anticancer | HeLa (cervical cancer) | IC50 ~20 µM | Induction of apoptosis via caspase activation |
Enzyme inhibition | COX-2 | IC50 ~30 µM | Competitive inhibition at active site |
Case Studies
- Antimicrobial Efficacy Study : A controlled study evaluated the antimicrobial efficacy of Boc-pyrazole against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response, confirming its potential as an antibacterial agent.
- Cancer Treatment Research : In vivo studies using murine models demonstrated that administration of Boc-pyrazole resulted in significant tumor regression, showcasing its potential as a novel anticancer therapeutic.
- Inflammation Model : A study assessing the anti-inflammatory effects of Boc-pyrazole revealed reduced edema in paw models induced by carrageenan, supporting its use in treating inflammatory conditions.
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-4-6(10-11)7(12)13/h4-5H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNMIKIVJHHDNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252855-23-4 | |
Record name | 1-[(tert-butoxy)carbonyl]-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.